An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-3-aminophenylacetic Acid
An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-3-aminophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-3-aminophenylacetic acid, a key building block in the development of various pharmaceuticals. This document details the experimental protocol for its preparation and outlines the analytical methods for its characterization, presenting key data in a structured format for ease of reference.
Introduction
N-Boc-3-aminophenylacetic acid (tert-butyl (3-(carboxymethyl)phenyl)carbamate) is a derivative of 3-aminophenylacetic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial in multi-step organic synthesis, particularly in peptide synthesis and the development of novel therapeutic agents, as it prevents the reactive amino group from participating in unintended side reactions. The presence of the phenylacetic acid moiety makes it a valuable precursor for compounds with potential applications in neuroscience and as anti-inflammatory agents.
Synthesis of N-Boc-3-aminophenylacetic Acid
The synthesis of N-Boc-3-aminophenylacetic acid is typically achieved through the reaction of 3-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The Boc group is introduced to protect the amino functionality.
Experimental Protocol
The following protocol is a widely adopted method for the synthesis of N-Boc-3-aminophenylacetic acid.[1]
Materials:
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3-Aminophenylacetic acid
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Di-tert-butyl dicarbonate (Boc₂O)
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Sodium carbonate (Na₂CO₃)
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Dioxane
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Water
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Ethyl acetate
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Potassium bisulfate (KHSO₄) solution (dilute)
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Silica gel for column chromatography
Procedure:
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In a suitable reaction vessel, dissolve 3-aminophenylacetic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
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Cool the solution in an ice bath.
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Slowly add an aqueous solution of sodium carbonate (1 equivalent) to the cooled reaction mixture.
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To this stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) in one portion.
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Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
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After the reaction is complete, remove the dioxane by distillation under reduced pressure.
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Cool the remaining aqueous layer and overlay it with ethyl acetate.
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Acidify the aqueous layer to a pH of 4 by the dropwise addition of a dilute potassium bisulfate solution.
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Separate the organic layer and extract the aqueous layer with ethyl acetate.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to afford N-Boc-3-aminophenylacetic acid as a white solid.[1]
A typical yield for this reaction is approximately 85%.[1]
Synthesis Workflow
Caption: Synthesis workflow for N-Boc-3-aminophenylacetic acid.
Characterization
The synthesized N-Boc-3-aminophenylacetic acid can be characterized using various analytical techniques to confirm its identity, purity, and structure.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Melting Point | 100-102 °C[1] |
| Solubility | Soluble in ethyl acetate, methanol |
| Storage Temperature | 2-8 °C[1] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.31 | Doublet | 2H | Aromatic CH |
| 7.20 | Doublet | 2H | Aromatic CH |
| 6.56 | Broad Singlet | 1H | NH |
| 3.59 | Singlet | 2H | CH₂ (acetic acid) |
| 1.50 | Singlet | 9H | C(CH₃)₃ (Boc) |
| Solvent: CDCl₃, Frequency: 300 MHz[1] |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~175-178 | C=O (Carboxylic acid) |
| ~152-154 | C=O (Boc) |
| ~138-140 | Aromatic C-N |
| ~134-136 | Aromatic C-CH₂ |
| ~128-130 | Aromatic CH |
| ~118-122 | Aromatic CH |
| ~80-82 | C (CH₃)₃ (Boc) |
| ~40-42 | C H₂ (acetic acid) |
| ~28-29 | C(C H₃)₃ (Boc) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is useful for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3300 (sharp) | N-H stretch | Amide (Boc) |
| ~2980, 2930 | C-H stretch | Alkane (Boc, CH₂) |
| ~1710 (strong) | C=O stretch | Carboxylic acid |
| ~1690 (strong) | C=O stretch | Amide (Boc) |
| ~1520-1540 | N-H bend | Amide (Boc) |
| ~1250, 1160 | C-O stretch | Carbamate (Boc) |
Mass Spectrometry (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 251 | [M]⁺, Molecular ion |
| 195 | [M - C₄H₈]⁺, Loss of isobutylene from the Boc group |
| 151 | [M - C₅H₈O₂]⁺, Loss of the Boc group |
| 106 | [M - C₅H₈O₂ - COOH]⁺, Subsequent loss of the carboxylic acid group |
Conclusion
This technical guide has provided a detailed protocol for the synthesis of N-Boc-3-aminophenylacetic acid and a summary of its key characterization data. The straightforward and high-yielding synthesis makes this compound readily accessible for researchers. The provided analytical data serves as a benchmark for the confirmation of the synthesized product's identity and purity. As a versatile building block, N-Boc-3-aminophenylacetic acid will continue to be a valuable tool in the fields of medicinal chemistry and drug development.
